N-(4-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O2/c1-3-19-7-10-22(11-8-19)30-26(34)17-33-28(35)24-16-32(15-20-6-4-5-18(2)13-20)25-12-9-21(29)14-23(25)27(24)31-33/h4-14,16H,3,15,17H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPLYHZRAKYULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C27H23FN4O3
- IUPAC Name : 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-ethylphenyl)acetamide
- SMILES Notation :
Cc1cccc(CN(C=C23)c(ccc(F)c4)c4C3=NN(CC(Nc(cc3)ccc3OC)=O)C2=O)c1
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
The compound displays a strong inhibitory effect on cell proliferation and induces apoptosis in cancer cells. The mechanism involves the disruption of microtubule dynamics and inhibition of key kinases involved in cell cycle regulation.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase and topoisomerase IIa, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
- Antioxidant Properties : The compound exhibits antioxidant activity that may contribute to its protective effects against oxidative stress in cancer cells .
Study on Antitumor Activity
In a study published in MDPI, researchers evaluated the antitumor activity of various pyrazole derivatives, including the target compound. The results indicated that it significantly inhibited cell growth in MCF7 and NCI-H460 cell lines with IC50 values as low as 0.01 µM . This remarkable potency suggests its potential as a lead compound for further development.
Mechanistic Insights
Another study focused on the mechanistic insights into its action against cancer cells. The findings revealed that the compound disrupts microtubule formation and induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells .
Comparison with Similar Compounds
Key Compounds :
- Fipronil derivatives (): Insecticidal N-pyrazole derivatives like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide share a pyrazole core but lack the extended quinoline system. The acetamide side chain in these compounds enhances stability and interaction with insect GABA receptors, whereas the pyrazoloquinoline core in the target compound likely targets mammalian enzymes or receptors due to its larger aromatic surface .
- Pyrazolo[3,4-d]pyrimidine-chromenone hybrids (): Example 83 (melting point 302–304°C) incorporates fluorine and acetamide groups but uses a pyrazolo-pyrimidine scaffold fused to a chromenone ring.
Acetamide-Containing Analogues
Key Compounds :
- 2-Chloro-N-(4-fluorophenyl)acetamide (): A simple intermediate with intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds. The target compound’s acetamide group may similarly stabilize its crystal lattice, though its bulkier substituents (e.g., 3-methylbenzyl) could reduce solubility compared to smaller halogenated analogues .
- N-(4-fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}acetamide (): This compound replaces the pyrazoloquinoline with a pyrimidoindole core but retains fluorine and acetamide groups. The methoxyphenyl substituent in this analogue may enhance metabolic stability compared to the target’s 3-methylbenzyl group, which could increase lipophilicity .
Heterocyclic Systems with Sulfur or Sulfonyl Groups
Key Compounds :
- 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide (): Features a sulfonyl group and fluorobenzyl substituent. The sulfonyl moiety improves aqueous solubility, whereas the target compound’s lack of polar groups may limit solubility but enhance membrane permeability .
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Combines a triazole core with a sulfanyl-acetamide chain. The chlorine and pyridine groups introduce electron-withdrawing effects, contrasting with the target’s electron-donating 3-methylbenzyl group .
Structural and Functional Group Analysis
Q & A
Q. What are the optimized synthetic pathways for this compound, and how are reaction conditions tailored to improve yield and purity?
The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions, including cyclization, alkylation, and amidation. Key steps include:
- Cyclization : Conducted under reflux conditions (e.g., toluene at 110°C) with catalysts like p-toluenesulfonic acid to form the pyrazoloquinoline core .
- Functionalization : The 3-methylphenylmethyl group is introduced via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and inert atmospheres to prevent side reactions .
- Acetamide coupling : Achieved using carbodiimide-based coupling agents (e.g., EDC/HCl) at controlled temperatures (0–25°C) to minimize racemization . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time. For example, HPLC monitoring (C18 column, acetonitrile/water gradient) ensures intermediate purity ≥95% before proceeding .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C8, methyl groups on phenyl rings) and confirms amide bond formation .
- HPLC-MS : Quantifies purity (>98% by area under the curve) and detects trace impurities using reverse-phase columns and ESI-MS for molecular ion validation .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though challenges arise due to poor solubility in common solvents .
Q. What preliminary biological screening strategies are recommended for this compound?
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays to identify IC₅₀ values .
- Cell viability studies : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .
Advanced Research Questions
Q. How can mechanistic studies elucidate target engagement and off-target effects?
- Proteomics profiling : Use affinity chromatography with biotinylated analogs to pull down binding partners, followed by LC-MS/MS identification .
- Kinetic analysis : Determine binding constants (Kd) via surface plasmon resonance (SPR) for putative targets like quinoline-binding enzymes .
- CRISPR-Cas9 knockout models : Validate target specificity by comparing compound efficacy in wild-type vs. gene-edited cell lines .
Q. What design principles guide SAR studies to enhance pharmacological properties?
- Substituent variation : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., tert-butyl) to modulate steric hindrance and target affinity .
- Bioisosteric replacement : Substitute the acetamide moiety with sulfonamide or urea to improve metabolic stability .
- Fluorine scanning : Introduce additional fluorine atoms at C2 or C7 to enhance membrane permeability (logP optimization) .
Q. Which computational methods predict binding modes and ADMET properties?
- Molecular docking : Use AutoDock Vina with homology models of targets (e.g., PARP1) to prioritize high-affinity conformers .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent models (e.g., TIP3P water) .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30) and CYP450 inhibition risks .
Q. How should researchers resolve contradictions in biological activity across assays?
- Assay standardization : Replicate studies under identical conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .
- Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to discrepancies in potency .
- Orthogonal validation : Confirm apoptosis induction via both Annexin V staining and caspase-3/7 activation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
